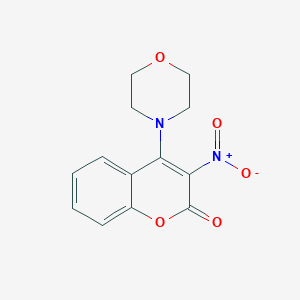

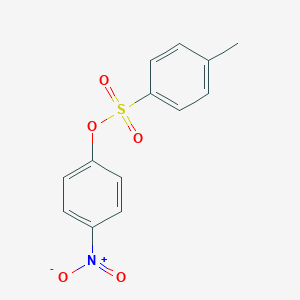

Coumarin, 4-morpholino-3-nitro-

Vue d'ensemble

Description

Coumarin, 4-morpholino-3-nitro- is a chemical compound. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis and functionalization of coumarins have advanced with innovative strategies . This enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures .Molecular Structure Analysis

The molecular structure of coumarin compounds is complex and varies based on the functional groups attached to the coumarin ring .Chemical Reactions Analysis

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin compounds are influenced by the functional groups attached to the coumarin ring . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .Mécanisme D'action

The mechanism of action of coumarin, 4-morpholino-3-nitro-, is not yet fully understood. However, it is believed to be related to its ability to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. Coumarin also has antioxidant properties, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects

Coumarin, 4-morpholino-3-nitro-, has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to reduce cholesterol levels, improve glucose tolerance, and reduce blood pressure. In addition, coumarin has been shown to have anti-bacterial and anti-fungal properties.

Avantages Et Limitations Des Expériences En Laboratoire

The use of coumarin, 4-morpholino-3-nitro-, in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is a relatively safe compound to work with. In addition, coumarin is a relatively inexpensive compound, making it an attractive option for laboratory experiments.

However, there are also some limitations to the use of coumarin in laboratory experiments. It is a relatively unstable compound, and its properties can be affected by light and heat. In addition, coumarin can be toxic in high doses, so it is important to use caution when working with it.

Orientations Futures

The potential therapeutic effects of coumarin, 4-morpholino-3-nitro-, are an area of active research. Future studies will focus on understanding the mechanism of action of coumarin and its potential to treat a variety of diseases. In addition, future studies will focus on the development of more effective and less toxic coumarin-based drugs. Finally, research will focus on the development of new synthetic methods for the production of coumarin.

Méthodes De Synthèse

The synthesis of coumarin, 4-morpholino-3-nitro-, is typically achieved through a nitration reaction of 4-morpholine. This is a two-step process that involves the reaction of the 4-morpholine with nitric acid in the presence of sulfuric acid. The reaction produces 4-morpholino-3-nitro-coumarin as the primary product, along with other minor products.

Applications De Recherche Scientifique

Coumarin, 4-morpholino-3-nitro-, has been studied for its potential therapeutic effects. A number of studies have demonstrated that coumarin has anti-inflammatory, anti-tumor, and anti-oxidant activities. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Coumarin has also been studied for its potential to treat a variety of diseases, including diabetes, obesity, and cardiovascular disease.

Safety and Hazards

Propriétés

IUPAC Name |

4-morpholin-4-yl-3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOMMFZCTIFHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198537 | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

50527-34-9 | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)

![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)

![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)

![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)